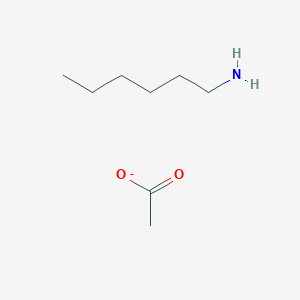![molecular formula C16H23N3O2 B11734781 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11734781.png)
2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metoxi-4-[({[1-(2-metilpropil)-1H-pirazol-4-il]metil}amino)metil]fenol es un compuesto orgánico complejo con posibles aplicaciones en varios campos de la ciencia y la industria
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-metoxi-4-[({[1-(2-metilpropil)-1H-pirazol-4-il]metil}amino)metil]fenol se puede lograr a través de un proceso de múltiples pasos que involucra los siguientes pasos clave:
Formación del grupo pirazol: Este se puede sintetizar reaccionando hidracina con una dicetona apropiada en condiciones ácidas.
Unir el pirazol al fenol: Esto implica una reacción de sustitución nucleofílica donde el derivado de pirazol reacciona con un compuesto de fenol halogenado.
Introducción del grupo metoxi: Esto se puede lograr a través de la metilación del grupo hidroxilo en el anillo de fenol utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.
Métodos de Producción Industrial: La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Tipos de Reacciones:
Oxidación: El grupo hidroxilo fenólico puede sufrir oxidación para formar quinonas.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales mediante sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Metóxido de sodio u otras bases fuertes en solventes apróticos polares.
Productos Mayores:
Oxidación: Quinonas y compuestos relacionados.
Reducción: Aminas y derivados relacionados.
Sustitución: Varios fenoles sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en la producción de tintes, polímeros y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-metoxi-4-[({[1-(2-metilpropil)-1H-pirazol-4-il]metil}amino)metil]fenol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo pirazol puede desempeñar un papel crucial en la unión a estos objetivos, mientras que los grupos fenólico y metoxi contribuyen a la estabilidad y reactividad general del compuesto. Las vías y las interacciones moleculares exactas dependerían de la aplicación y el objetivo específicos.
Compuestos Similares:
- 2-metoxi-5-((fenilamino)metil)fenol
- 4-(((4-metoxifenil)amino)metil)-N,N-dimetil anilina
- 2-metoxi-4-propilfenol
Comparación: En comparación con estos compuestos similares, 2-metoxi-4-[({[1-(2-metilpropil)-1H-pirazol-4-il]metil}amino)metil]fenol es único debido a la presencia del grupo pirazol, que confiere propiedades químicas distintas y posibles actividades biológicas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos en varios campos científicos.
Comparación Con Compuestos Similares
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-4-propylphenol
Comparison: Compared to these similar compounds, 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H23N3O2 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
2-methoxy-4-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-4-5-15(20)16(6-13)21-3/h4-6,9,11-12,17,20H,7-8,10H2,1-3H3 |
Clave InChI |
IXVBJWRIPKRIDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)

![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734773.png)
